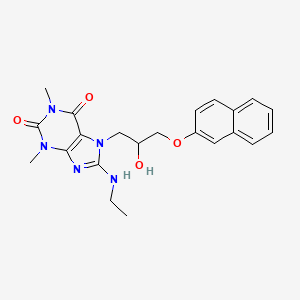
8-(ethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Ethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative. Its structure, featuring multiple aromatic rings and functional groups, suggests potential utility across various domains including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : Key reagents include 1,3-dimethylxanthine and 2-naphthol.
Reaction Steps
Alkylation: : Introduction of the ethylamino group through an alkylation reaction with ethylamine.
Hydroxylation: : Addition of the hydroxy group to the propyl chain.
Ether Formation: : Reaction between 2-naphthol and the hydroxylated intermediate to form the naphthalen-2-yloxy linkage.
Industrial Production Methods
Industrial synthesis can involve multi-step processes under controlled conditions to ensure high yield and purity. Common industrial practices include:
Use of Catalysts: : To accelerate reaction rates.
Purification: : Techniques like recrystallization or chromatography are used to isolate the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: : Reduction typically targets carbonyl groups or aromatic rings.
Substitution: : Aromatic substitution reactions are feasible, especially on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as KMnO₄ or H₂O₂.
Reducing Agents: : Include NaBH₄ or LiAlH₄.
Solvents: : Often organic solvents like methanol, ethanol, or acetone are used.
Major Products
Oxidation Products: : Could yield naphthoquinones.
Reduction Products: : Various dihydro or tetrahydro derivatives.
Substitution Products: : Halogenated or nitrated derivatives on the naphthalene ring.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Potential use as a ligand in catalysis due to its diverse functional groups.
Biology
Enzyme Inhibition: : Possible inhibitor of specific enzymes given its purine structure.
Medicine
Antiviral/Anticancer: : Potential therapeutic roles due to its structural similarity to nucleotides.
Industry
Material Science: : Utility in the development of organic electronic materials.
Mecanismo De Acción
Molecular Targets and Pathways
Enzymatic Interaction: : Mimics natural purines, thus interfering with enzymes involved in nucleotide metabolism.
Receptor Binding: : Potential to bind to purine receptors affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: : Shares the xanthine core structure but differs in side groups.
Theophylline: : Another xanthine derivative with distinct pharmacological effects.
Uniqueness
The presence of the naphthalen-2-yloxy group confers unique properties, potentially enhancing hydrophobic interactions with biological targets, thereby increasing its binding affinity and specificity.
Enjoy your deep dive into the compound! Anything else you’d like to explore?
Propiedades
IUPAC Name |
8-(ethylamino)-7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-4-23-21-24-19-18(20(29)26(3)22(30)25(19)2)27(21)12-16(28)13-31-17-10-9-14-7-5-6-8-15(14)11-17/h5-11,16,28H,4,12-13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRLAICPBTZJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(COC3=CC4=CC=CC=C4C=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














